N,N'-(1',6-hexylene)-bis-(-)-nor-MEP

Description

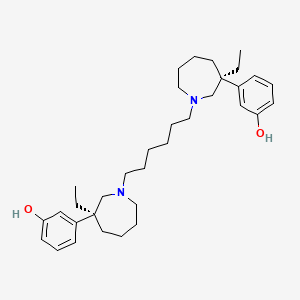

N,N'-(1',6-hexylene)-bis-(-)-nor-MEP is a member of a homologous series of bis-(-)-nor-MEP compounds characterized by varying alkylene chain lengths between the two nitrogen atoms. The compound features a six-carbon (hexylene) spacer, which confers distinct structural and physicochemical properties compared to shorter or longer analogs (e.g., ethylene, pentylene, or dodecylene derivatives) .

Properties

Molecular Formula |

C34H52N2O2 |

|---|---|

Molecular Weight |

520.8 g/mol |

IUPAC Name |

3-[(3S)-3-ethyl-1-[6-[(3S)-3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]hexyl]azepan-3-yl]phenol |

InChI |

InChI=1S/C34H52N2O2/c1-3-33(29-15-13-17-31(37)25-29)19-7-11-23-35(27-33)21-9-5-6-10-22-36-24-12-8-20-34(4-2,28-36)30-16-14-18-32(38)26-30/h13-18,25-26,37-38H,3-12,19-24,27-28H2,1-2H3/t33-,34-/m1/s1 |

InChI Key |

YBOHCXLIWATJCJ-KKLWWLSJSA-N |

Isomeric SMILES |

CC[C@]1(CCCCN(C1)CCCCCCN2CCCC[C@@](C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |

Canonical SMILES |

CCC1(CCCCN(C1)CCCCCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1’,6-hexylene)-bis-(-)-nor-MEP typically involves the reaction of 1,6-hexanediol with nor-MEP under specific conditions. The process begins with the esterification of 1,6-hexanediol, followed by a series of catalytic hydrogenation steps to achieve the desired purity and structure . The reaction conditions often include the use of low-molecular alcohols and specific catalysts to facilitate the esterification and hydrogenation processes.

Industrial Production Methods: Industrial production of N,N’-(1’,6-hexylene)-bis-(-)-nor-MEP involves large-scale esterification and hydrogenation processes. The carboxylic acid mixture used in the synthesis is obtained as a by-product of the oxidation of cyclohexane into cyclohexanone and cyclohexanol . The mixture undergoes esterification, followed by catalytic hydrogenation and distillation to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions: N,N’-(1’,6-hexylene)-bis-(-)-nor-MEP undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound.

Common Reagents and Conditions: Common reagents used in the reactions of N,N’-(1’,6-hexylene)-bis-(-)-nor-MEP include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles.

Major Products Formed: The major products formed from the reactions of N,N’-(1’,6-hexylene)-bis-(-)-nor-MEP depend on the specific reaction pathway. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

N,N’-(1’,6-hexylene)-bis-(-)-nor-MEP has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of complex molecules In biology, it serves as a reagent for studying biochemical pathways and interactionsIndustrially, it is utilized in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of N,N’-(1’,6-hexylene)-bis-(-)-nor-MEP involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Physicochemical Properties

Chain length directly impacts solubility, melting points, and lipophilicity:

Table 2: Physicochemical Trends in the Bis-(-)-nor-MEP Series

| Compound Name | Molecular Weight (Da)* | Solubility in Polar Solvents | LogP (Predicted) | Melting Point Trend |

|---|---|---|---|---|

| Ethylene-bis-(-)-nor-MEP | ~300–350 | High | 1.2–1.5 | Higher (rigid) |

| Hexylene-bis-(-)-nor-MEP | ~400–450 | Moderate | 2.5–3.0 | Intermediate |

| Dodecylene-bis-(-)-nor-MEP | ~550–600 | Low | 4.0–4.5 | Lower (flexible) |

*Estimated based on homologous series.

The hexylene spacer enhances lipophilicity compared to shorter chains, improving membrane permeability while retaining moderate solubility in aqueous environments .

Spectroscopic and Crystallographic Features

Evidence from related bis-urea and bis-amide compounds (e.g., N,N’-bis(3-pyridyl)ethylene-bis-urea) highlights the role of chain length in hydrogen bonding and electronic structure. For example:

- IR Spectroscopy : Longer alkylene chains reduce carbonyl stretching frequencies (e.g., 1716 cm⁻¹ for hexylene derivatives vs. 1725 cm⁻¹ for ethylene analogs) due to decreased electron withdrawal .

- Crystallography : Hexylene spacers adopt distorted geometries in metal complexes (e.g., Pt(II) systems), with bond angles deviating from linearity (C–Pt–N: 157–158°, N–Pt–P: 171–177°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.